Smac-N7 Peptide

説明

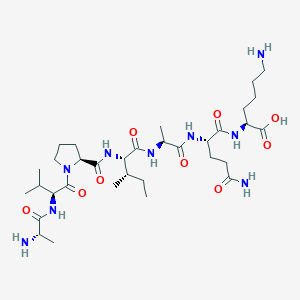

Smac-N7 Peptide is a complex peptide compound composed of multiple amino acidsThe structure of this compound includes L-lysine, L-alanine, L-valine, L-proline, L-isoleucine, and L-glutamine, which contribute to its unique properties and functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Smac-N7 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to expose the reactive amine group.

Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

化学反応の分析

Functional Group Reactivity

The peptide’s reactivity is influenced by its residues:

-

Lys⁷ : Primary amine participates in bioconjugation (e.g., FITC labeling) .

-

Pro³ : Induces structural rigidity, reducing aggregation during synthesis .

-

Gln⁶ : Susceptible to deamidation under basic or acidic conditions .

Radiosensitization-Associated Reactions

When fused with the ANTP cell-penetrating peptide (ANTP-SmacN7), Smac-N7 enhances caspase activation in cancer cells via:

| Reaction Type | Mechanism | Outcome |

|---|---|---|

| Caspase cleavage | Cleaves PARP and procaspase-3/9 | Induces apoptosis in irradiated cells |

| XIAP inhibition | Binds BIR3 domain (KD ~800 nM) | Releases caspase-9 for activation |

This fusion peptide increases DNA damage (measured via comet assay) and synergizes with γ-radiation (4–6 Gy) .

Stability and Degradation

-

Proteolytic susceptibility : Resistant to serum proteases due to D-configuration absence .

-

Oxidative stress : No disulfide bonds; oxidation primarily affects methionine (absent in sequence) .

Functional Interactions in Apoptosis

Smac-N7 potentiates apoptosis by:

-

Trail/Gemcitabine synergy : Reduces XIAP levels, activating caspase-3 in pancreatic cancer cells .

-

Caspase-9 activation : Enhances catalytic activity by 3.5-fold in XIAP-rich environments .

Key Research Findings

Limitations and Innovations

科学的研究の応用

Enhancement of Apoptosis in Cancer Cells

Smac-N7 has been shown to enhance the sensitivity of pancreatic cancer cells to apoptosis-inducing agents. In a study involving SW1990 pancreatic cancer cells, treatment with Smac-N7 increased apoptotic rates when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and gemcitabine. The results indicated a significant reduction in XIAP levels and an increase in caspase-3 activation, leading to enhanced cell death .

Radiosensitization Effects

The ANTP-Smac-N7 fusion peptide has demonstrated remarkable radiosensitization effects in various cancer cell lines, including A549 and H460 lung cancer cells. When combined with radiation therapy, ANTP-Smac-N7 significantly increased apoptosis rates compared to radiation alone. This effect was attributed to enhanced caspase activation and decreased tumor cell radioresistance .

| Cell Line | Treatment | Apoptosis Rate | Notes |

|---|---|---|---|

| A549 | ANTP-Smac-N7 + Radiation | Significantly increased | Induces caspase activation |

| H460 | ANTP-Smac-N7 + Radiation | Enhanced compared to control | Promotes radiosensitivity |

Induction of Immunogenic Cell Death

Recent studies have explored the use of Smac-N7 in inducing immunogenic cell death in cervical cancer models. Targeted delivery of Smac-N7 not only inhibited tumor growth but also stimulated the immune response by increasing the production of reactive oxygen species (ROS), suggesting its potential as an immunotherapeutic agent .

Case Study 1: Pancreatic Cancer Sensitization

In a controlled laboratory setting, researchers treated SW1990 pancreatic cancer cells with varying concentrations of Smac-N7 alongside TRAIL and gemcitabine. The study found that higher concentrations of Smac-N7 correlated with increased apoptosis and decreased expression of anti-apoptotic proteins such as XIAP. This case highlights the potential for Smac-N7 to enhance existing chemotherapeutic regimens.

Case Study 2: Radiosensitization in Lung Cancer

A study involving A549 cells demonstrated that pre-treatment with ANTP-Smac-N7 before radiation exposure resulted in a statistically significant increase in apoptotic cells compared to controls receiving radiation alone. This finding supports the hypothesis that Smac-N7 can be effectively integrated into radiation therapy protocols to improve treatment outcomes for lung cancer patients.

作用機序

The mechanism of action of Smac-N7 Peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling pathways that regulate gene expression, cell growth, and differentiation .

類似化合物との比較

Similar Compounds

L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.

L-alanyl-L-valine: A dipeptide with applications in studying peptide interactions and stability.

Uniqueness

Smac-N7 Peptide is unique due to its complex structure and the combination of multiple amino acids, which confer distinct properties and functions. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

生物活性

The Smac-N7 peptide, a synthetic mimic of the second mitochondrial activator of apoptosis (Smac), has garnered significant attention in cancer research due to its potential to enhance apoptosis in various cancer cell lines. This article delves into the biological activity of Smac-N7, focusing on its mechanisms, efficacy in combination therapies, and implications in cancer treatment.

Overview of this compound

Smac-N7 is derived from the Smac protein, which plays a crucial role in promoting apoptosis by antagonizing inhibitors of apoptosis proteins (IAPs). The peptide consists of a seven-amino-acid sequence that mimics the action of Smac, thereby enhancing apoptotic signaling pathways.

Smac-N7 functions primarily by:

- Inhibiting IAPs : It binds to IAPs such as XIAP, cIAP1, and cIAP2, leading to the release of pro-apoptotic factors and promoting caspase activation.

- Enhancing TRAIL-Induced Apoptosis : Smac-N7 has been shown to potentiate the effects of TRAIL (TNF-related apoptosis-inducing ligand), a promising therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Pancreatic Cancer :

- Ovarian Cancer :

- Lung Cancer :

- Breast Cancer :

Data Tables

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEOSZCDHUVWOC-SSHVMUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437866 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401913-57-3 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。